

An In-Depth Technical Guide to Suberanilic Acid-d5

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Compound of Interest

Compound Name: Suberanilic Acid-d5

CAS No.: 1217115-53-1

Cat. No.: B565134

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Compounds in Advanced Research

In the landscape of modern chemical and pharmaceutical research, stable isotope-labeled compounds have become indispensable tools. Among these, deuterated molecules, where one or more hydrogen atoms are replaced by deuterium, offer unique advantages in mechanistic studies, pharmacokinetic analysis, and as internal standards for quantitative assays.

Suberanilic Acid-d5, a deuterated analog of suberanilic acid, is a key intermediate in the synthesis of labeled bioactive molecules, particularly in the development of histone deacetylase (HDAC) inhibitors. This guide provides a comprehensive technical overview of **Suberanilic Acid-d5**, including its properties, synthesis, analysis, and safe handling, tailored for professionals in the field.

Core Properties of Suberanilic Acid-d5

Suberanilic Acid-d5, also known by its systematic name 8-Oxo-8-(phenylamino)octanoic Acid-d5, is a stable, isotopically labeled compound. The primary utility of the deuterium labeling lies in its ability to serve as a tracer in metabolic studies or as an internal standard in mass spectrometry-based quantification, where its mass difference from the unlabeled analog allows for precise and accurate measurements.

Physicochemical Characteristics

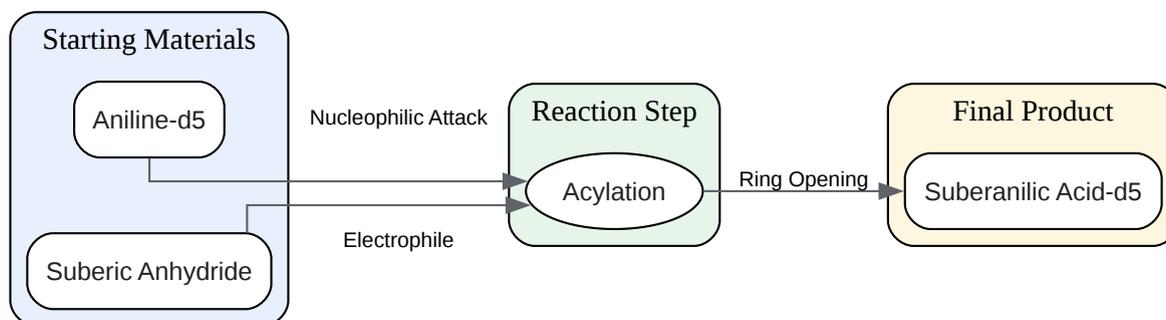
While specific experimental data for the deuterated form is not extensively published, the properties of its non-deuterated counterpart, suberanilic acid, provide a reliable baseline. Key properties of **Suberanilic Acid-d5** are summarized in the table below, with data for the deuterated form sourced from available supplier information.

Property	Value	Source
CAS Number	1217115-53-1	[1]
Molecular Formula	C ₁₄ H ₁₄ D ₅ NO ₃	[1]
Molecular Weight	254.34 g/mol	[1]
Appearance	White Solid	[1]
Storage Conditions	2-8°C Refrigerator	[1]

It is important to note that the physical properties such as melting point, boiling point, and solubility are expected to be very similar to the non-deuterated suberanilic acid. However, the kinetic isotope effect, a direct consequence of the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to altered metabolic rates in biological systems.

Synthesis of Suberanilic Acid-d5: A Conceptual Workflow

The synthesis of **Suberanilic Acid-d5** typically involves the reaction of a deuterated aniline species with a derivative of suberic acid. A common and effective starting material for introducing the deuterated phenylamino moiety is Aniline-d5. The following represents a logical and established synthetic approach.



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Caption: Conceptual workflow for the synthesis of **Suberanilic Acid-d5**.

Experimental Protocol: Synthesis of Suberanilic Acid-d5

This protocol is a representative method based on established acylation reactions.

Materials:

- Aniline-d5
- Suberic anhydride
- Anhydrous toluene (or another suitable aprotic solvent)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and purification apparatus

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve suberic anhydride (1.0 equivalent) in anhydrous toluene.
- **Addition of Aniline-d5:** To the stirred solution, add Aniline-d5 (1.0 equivalent) dropwise at room temperature.

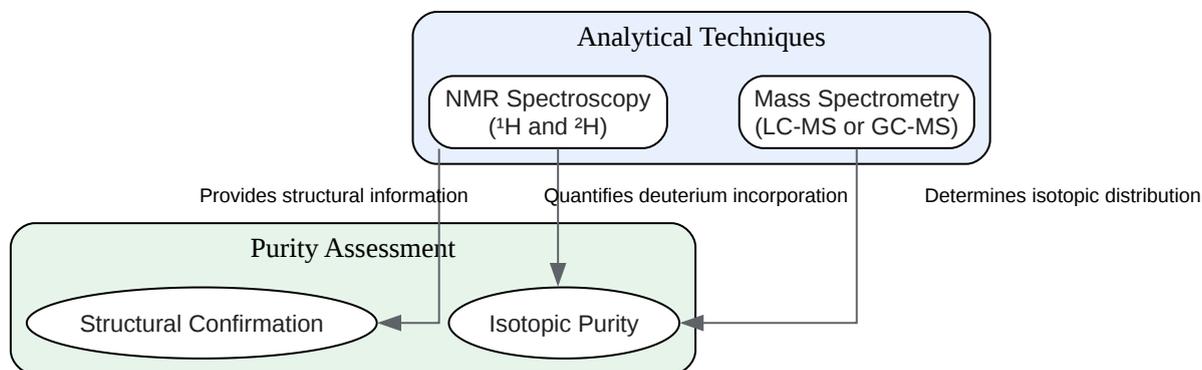
- **Reaction:** Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. The product, **Suberanilic Acid-d5**, will likely precipitate out of the solution.
- **Isolation and Purification:** Collect the solid product by vacuum filtration and wash with cold toluene or hexane to remove any unreacted starting material. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **Suberanilic Acid-d5** as a white solid.

Causality of Experimental Choices:

- **Anhydrous Conditions:** The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the reaction of the highly reactive anhydride with water, which would lead to the formation of suberic acid and reduce the yield of the desired product.
- **Reflux Temperature:** Heating the reaction mixture to reflux provides the necessary activation energy for the acylation reaction to proceed at a reasonable rate.
- **Recrystallization:** This purification technique is effective for obtaining a highly pure crystalline solid product by separating it from any soluble impurities.

Analytical Characterization and Isotopic Purity Assessment

The confirmation of the structure and, critically, the isotopic purity of **Suberanilic Acid-d5** requires a combination of analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



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Caption: Analytical workflow for the characterization of **Suberanilic Acid-d5**.

Isotopic Purity Assessment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the isotopic distribution of deuterated compounds.

Methodology:

- Sample Preparation: Prepare a dilute solution of **Suberanilic Acid-d5** in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation (LC-MS):
 - Liquid Chromatography (LC): Use a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of water and acetonitrile with a small amount of formic acid to ensure ionization.
 - Mass Spectrometry (MS): Employ an electrospray ionization (ESI) source in positive or negative ion mode. Acquire full scan mass spectra over a range that includes the molecular ions of the deuterated and any residual non-deuterated species.
- Data Analysis:

- Identify the peaks corresponding to the different isotopic species (d0 to d5).
- The isotopic purity is calculated as the percentage of the intensity of the d5 peak relative to the sum of the intensities of all isotopic peaks (d0 to d5).

Structural Confirmation and Deuteration Site Verification by NMR

NMR spectroscopy, particularly ^1H (proton) and ^2H (deuterium) NMR, is invaluable for confirming the structure and the specific locations of deuterium incorporation.

Methodology:

- Sample Preparation: Dissolve an accurately weighed amount of **Suberanilic Acid-d5** in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl_3).
- ^1H NMR Analysis:
 - Acquire a standard ^1H NMR spectrum.
 - The signals corresponding to the protons on the phenyl ring should be significantly diminished or absent compared to the spectrum of unlabeled suberanilic acid. The degree of deuteration can be estimated by comparing the integration of the residual proton signals to a non-deuterated internal standard or a non-deuterated portion of the molecule.
- ^2H NMR Analysis:
 - Acquire a ^2H NMR spectrum.
 - This will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of their location on the phenyl ring.

Applications in Drug Development

Suberanilic Acid-d5 serves as a crucial intermediate in the synthesis of labeled histone deacetylase (HDAC) inhibitors, such as Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat).

[1] The deuterated version of these drugs is used in several key areas:

- **Pharmacokinetic Studies:** To differentiate the administered drug from its endogenously produced counterparts and to accurately track its absorption, distribution, metabolism, and excretion (ADME).
- **Metabolite Identification:** To aid in the identification of drug metabolites by providing a distinct mass signature.
- **Internal Standards:** As a non-radioactive, stable internal standard for the quantification of the non-labeled drug in biological matrices, which is essential for regulatory submissions.

Safety and Handling

While deuterated compounds are not radioactive, they should be handled with the same care as their non-deuterated analogs. The safety profile of **Suberanilic Acid-d5** is expected to be similar to that of suberanilic acid.

General Precautions:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]
- **Ventilation:** Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders to avoid inhalation.
- **Hygroscopicity:** While not explicitly stated for **Suberanilic Acid-d5**, many deuterated compounds are hygroscopic. It is good practice to store it in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent H-D exchange with atmospheric moisture.

Spill Management:

In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of the waste in accordance with local regulations.

Conclusion

Suberanilic Acid-d5 is a valuable tool for researchers and professionals in drug development and related scientific fields. Its utility as an intermediate for synthesizing labeled bioactive

molecules underscores the importance of understanding its properties, synthesis, and analysis. This guide provides a foundational understanding to enable its effective and safe use in the laboratory.

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